2-(4-hydroxyphenyl)-6,6-dimethyl-9-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
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Overview
Description
2-(4-hydroxyphenyl)-6,6-dimethyl-9-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a useful research compound. Its molecular formula is C26H28N4O5 and its molecular weight is 476.533. The purity is usually 95%.
BenchChem offers high-quality 2-(4-hydroxyphenyl)-6,6-dimethyl-9-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-hydroxyphenyl)-6,6-dimethyl-9-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Activity
2-(4-hydroxyphenyl)-6,6-dimethyl-9-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[quinazolin-8-one]: derivatives have been studied for their potential as anticancer agents. The triazole ring is known to interact with various biological targets, and modifications at different positions can enhance its activity against cancer cell lines . The presence of the trimethoxyphenyl group is particularly interesting as it may contribute to the compound’s ability to inhibit cancer cell growth.
Antimicrobial Properties
The triazole core structure is associated with a range of antimicrobial activities. This compound, with its specific substituents, could be explored for its efficacy against bacterial and fungal pathogens. The hydroxyphenyl and trimethoxyphenyl groups may offer additional binding affinity to microbial enzymes, potentially leading to new classes of antibiotics .
Energetic Materials
Compounds with a [1,2,4]triazolo[quinazolin-8-one] backbone have been investigated for use in energetic materials. Their stability and energy release upon decomposition make them candidates for secondary explosives or propellants. The dimethyl groups in the compound could influence its sensitivity and detonation properties .
Drug Design
The structural complexity of this compound makes it a valuable scaffold in drug design. Its ability to bind with various receptors and enzymes can be harnessed to develop new medications for a range of diseases, including neurological disorders and metabolic diseases .
Light-Emitting Materials
Derivatives of [1,2,4]triazolo[quinazolin-8-one] have been utilized in the design of efficient light-emitting materials for devices like phosphorescent OLEDs. The electronic properties of the compound can be tuned to emit light at specific wavelengths, which is crucial for display technologies .
Heat-Resistant Explosives
The compound’s thermal stability and resistance to external stimuli make it a candidate for heat-resistant explosives. This application is particularly relevant in military and aerospace industries where materials are required to withstand extreme conditions .
Mechanism of Action
Target of Action
Compounds with similar structures, such as triazolothiadiazines, have been found to interact with a variety of enzymes and receptors .
Mode of Action
Triazole compounds, which are part of the compound’s structure, are known to bind in the biological system with a variety of enzymes and receptors, showing versatile biological activities .
Biochemical Pathways
Compounds with similar structures have been found to affect various biological pathways due to their ability to bind with different enzymes and receptors .
Result of Action
Compounds with similar structures have been found to exhibit antiproliferative activities against various cell lines .
properties
IUPAC Name |
2-(4-hydroxyphenyl)-6,6-dimethyl-9-(3,4,5-trimethoxyphenyl)-4,5,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O5/c1-26(2)12-17-21(18(32)13-26)22(15-10-19(33-3)23(35-5)20(11-15)34-4)30-25(27-17)28-24(29-30)14-6-8-16(31)9-7-14/h6-11,22,31H,12-13H2,1-5H3,(H,27,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQYZIICFIAQQBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(N3C(=NC(=N3)C4=CC=C(C=C4)O)N2)C5=CC(=C(C(=C5)OC)OC)OC)C(=O)C1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-hydroxyphenyl)-6,6-dimethyl-9-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one |
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